molecular formula C7H12N2O2 B12883852 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione

Cat. No.: B12883852
M. Wt: 156.18 g/mol
InChI Key: WUNSCXYZNHREPF-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a pyrazolidine ring with ethyl and methyl substituents, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazine with 2,4-pentanedione in the presence of a catalyst such as magnesium acetylacetonate. This reaction is carried out in an aqueous medium, which facilitates the formation of the pyrazolidine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole and hydrazine derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interfere with DNA synthesis in cancer cells, thereby exhibiting anticancer properties. The exact pathways and molecular targets vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,4-dimethylpyrazolidine-3,5-dione
  • 4-Ethyl-1,3-dimethylpyrazolidine-3,5-dione
  • 4-Ethyl-1,4-dimethylpyrazole-3,5-dione

Uniqueness

4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its stability and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethyl-1,4-dimethylpyrazolidine-3,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4-7(2)5(10)8-9(3)6(7)11/h4H2,1-3H3,(H,8,10)

InChI Key

WUNSCXYZNHREPF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NN(C1=O)C)C

Origin of Product

United States

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